1-(2-Methoxy-5-nitrophenyl)piperazine
Description
Foundational Significance of the Piperazine (B1678402) Core in Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from its frequent appearance in the molecular structure of a wide array of pharmacologically active compounds. rsc.orgresearchgate.net Its versatile basic structure allows for easy modification and the development of new bioactive molecules for various diseases. scilit.comnih.gov
The significance of the piperazine core can be attributed to several key characteristics:
Physicochemical Properties: The two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond donors and acceptors. scilit.comnih.gov This often leads to improved aqueous solubility and oral bioavailability, which are desirable pharmacokinetic properties for drug candidates. scilit.comnih.gov The piperazine moiety can help balance the pharmacokinetic profile of designed compounds. researchgate.net
Structural Rigidity and Versatility: The piperazine ring offers relative structural rigidity, which can be beneficial for specific binding to biological targets. scilit.comnih.gov Furthermore, the secondary amine nitrogens allow for the straightforward introduction of two different substituents, enabling the creation of diverse chemical libraries for screening. researchgate.netnih.gov
Synthetic Accessibility: A variety of established synthetic protocols exist for creating piperazine and its derivatives, making it a readily accessible building block in drug discovery. scilit.comnih.gov Common methods include N-alkylation, reductive amination, and N-arylation. nih.gov
Contextualizing the Methoxy (B1213986) and Nitrophenyl Substituents in Molecular Design
The properties of the piperazine core are further modulated by the substituents attached to it. In 1-(2-Methoxy-5-nitrophenyl)piperazine, the methoxy (-OCH3) and nitrophenyl (-C6H4NO2) groups each impart distinct and significant electronic and steric effects that are crucial in molecular design.
The Methoxy Group: The methoxy group is a small, versatile functional group frequently incorporated into drug molecules to optimize their properties. nih.govresearchgate.net It is often considered a non-lipophilic "scout" for exploring protein binding pockets. tandfonline.com On an aromatic ring, the methoxy group has minimal impact on lipophilicity, which is advantageous in drug design where controlling this parameter is critical. tandfonline.com The benefits of including a methoxy group can include enhanced ligand-target binding and improved physicochemical and pharmacokinetic profiles. nih.govresearchgate.net However, a potential drawback is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes, which can affect the metabolic stability of a compound. tandfonline.com
The Nitrophenyl Group: The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences a molecule's chemical properties. wikipedia.orgyoutube.com Its presence on a phenyl ring, creating a nitrophenyl moiety, greatly increases the polarity of the compound. teachy.ai This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many derivatives. wikipedia.org In the context of this compound, the nitro group makes the phenyl ring susceptible to nucleophilic attack, which is a common strategy for synthesizing unsymmetrically N,N'-diarylated piperazines. core.ac.uk Nitro compounds are important intermediates in the synthesis of pharmaceuticals, often being reduced to the corresponding amines to build more complex molecules. wikipedia.orgwikipedia.org
Scope and Research Trajectories of this compound and its Chemical Analogues
The compound this compound is primarily significant as a chemical intermediate and a scaffold for further chemical synthesis. Research trajectories involving this compound and its close analogues often focus on leveraging its structural features to create more complex molecules with specific biological activities.
For instance, the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, an analogue, highlights its role as a key intermediate for a large number of triazole antifungal agents. core.ac.ukresearchgate.net The synthetic route often involves the N-arylation of a piperazine derivative with an aryl halide containing an electron-withdrawing group, such as a nitro group. core.ac.uk
Furthermore, research into derivatives of 1-(2-hydroxyethyl)piperazine, which share the core piperazine structure, has explored their potential as radioprotective agents. nih.govmdpi.com Studies have shown that modifications to the substituents on the piperazine ring, such as the inclusion of methoxy and nitro-substituted phenoxy groups, are crucial for the observed biological effects. nih.gov These investigations aim to develop novel compounds that can protect against radiation-induced damage, with some derivatives showing promising results in both in vitro and in vivo models. nih.govmdpi.com Other research has focused on designing nitrophenylpiperazine derivatives as potential inhibitors of enzymes like tyrosinase, demonstrating the broad scope of applications for this class of compounds. nih.gov
The chemical properties of this compound make it a valuable building block. Its synthesis and the exploration of its analogues contribute to the development of new chemical entities for a wide range of research applications.
Data Tables
Table 1: Physicochemical Properties of this compound
Data sourced from ChemicalBook. chemicalbook.com
Table 2: Overview of Research on Analogues of this compound
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXYVYNKYQZXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396361 | |
| Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58315-37-0 | |
| Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Methoxy 5 Nitrophenyl Piperazine and Its Derivatives
Chemical Synthesis Protocols for 1-(2-Methoxy-5-nitrophenyl)piperazine
The primary and most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method typically utilizes a halo-nitroaromatic precursor, which is reacted with piperazine (B1678402). The presence of the electron-withdrawing nitro group in the para-position to the leaving group (typically a halogen) activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.
A common precursor for this synthesis is 1-chloro-2-methoxy-5-nitrobenzene. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction temperature can vary, but heating is often required to drive the reaction to completion.
An alternative approach involves the reaction of 2-methoxy-5-nitroaniline (B165355) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This method constructs the piperazine ring in situ. The reaction is typically performed at elevated temperatures in a high-boiling solvent like diethylene glycol monomethyl ether. google.com
Synthetic Pathways to Substituted Piperazine Analogues Featuring the 2-Methoxy-5-nitrophenyl Moiety
The development of derivatives of this compound is crucial for modulating physicochemical properties and biological activity. This has spurred the development of diverse synthetic strategies for introducing substituents at various positions on both the piperazine ring and the aromatic moiety.
Multi-Step Reaction Sequences and Strategic Functionalization
Multi-step syntheses allow for the strategic introduction of functional groups. For instance, derivatives can be accessed through the initial synthesis of a functionalized aniline (B41778), followed by piperazine ring formation. A process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection. google.com This functionalized aniline can then be used to synthesize the corresponding piperazine derivative.
Further functionalization can be achieved on the pre-formed this compound. The secondary amine of the piperazine ring is a key handle for derivatization, readily undergoing reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents.
Catalytic Approaches in Piperazine Ring Construction
Modern catalytic methods offer efficient and selective routes to N-arylpiperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming the C-N bond between an aryl halide and piperazine. nih.govsemanticscholar.org This reaction is known for its broad substrate scope and functional group tolerance. For the synthesis of this compound, 1-chloro-2-methoxy-5-nitrobenzene could be coupled with piperazine using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov Aerobic and solvent-free conditions for Buchwald-Hartwig amination of aryl chlorides with piperazine have been developed, offering a more environmentally friendly approach. nih.gov
Copper-catalyzed Ullmann condensation is another classical method for N-arylation of amines and can be applied to the synthesis of arylpiperazines.
Microwave-Assisted Synthesis Techniques for Optimized Yields
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields. The synthesis of 1-arylpiperazines has been shown to be significantly expedited by microwave irradiation. tandfonline.comkoreascience.kr For example, the reaction of substituted anilines with diethanolamine, a method for constructing the piperazine ring, can be performed rapidly under microwave conditions. tandfonline.com
Microwave heating has also been successfully employed in the synthesis of sterically hindered N-arylpiperazines and other heterocyclic compounds, demonstrating its utility in overcoming activation barriers and reducing reaction times from hours to minutes. acs.orgnih.govnih.govresearchgate.net This technique offers a practical and efficient alternative to conventional heating for the synthesis of this compound and its derivatives, with typical isolated yields for related 1-aryl-1H-pyrazole-5-amines ranging from 70-90%. nih.gov
Photoredox Catalysis in Related Nitrogen Heterocycle Formation
Visible-light photoredox catalysis has become a powerful strategy for the formation and functionalization of nitrogen heterocycles under mild conditions. nih.govresearchgate.net This methodology can be applied to the direct C-H functionalization of piperazines, allowing for the late-stage introduction of substituents. acs.orgcharnwooddiscovery.comchem-station.comnih.gov For instance, photoredox-catalyzed C-H arylation of N-arylpiperazines has been demonstrated, providing a direct route to C-substituted derivatives. nih.gov
Furthermore, programmable piperazine synthesis via organic photoredox catalysis has been developed, enabling the construction of diverse C-substituted piperazines from readily available starting materials. nih.gov This approach often involves the generation of a radical intermediate which then undergoes cyclization. While direct application to this compound is yet to be extensively reported, the principles of photoredox catalysis offer a promising avenue for the novel derivatization of this scaffold.
Preparation and Utility of Key Synthetic Intermediates and Precursors
The efficient synthesis of this compound and its analogs relies on the availability of key intermediates.
1-Chloro-2-methoxy-5-nitrobenzene: This is a crucial precursor for the nucleophilic aromatic substitution reaction with piperazine. Its preparation can be achieved through the nitration of 2-chloro-1-methoxybenzene.
2-Methoxy-5-nitroaniline: This intermediate is valuable for syntheses where the piperazine ring is constructed in a later step. It can be prepared by the partial reduction of 2,4-dinitroanisole (B92663) or by the nitration of 2-methoxyaniline. nih.gov A multi-step synthesis from 1,3,5-trinitrobenzene (B165232) involves methoxylation to 3,5-dinitroanisole, followed by partial reduction.
The table below summarizes key synthetic intermediates and their precursors.
| Intermediate/Precursor | Synthesis Method | Reference |
| This compound | Nucleophilic aromatic substitution of 1-chloro-2-methoxy-5-nitrobenzene with piperazine. | General SNAr principles |
| Reaction of 2-methoxy-5-nitroaniline with bis(2-chloroethyl)amine hydrochloride. | google.com | |
| 1-Chloro-2-methoxy-5-nitrobenzene | Nitration of 2-chloro-1-methoxybenzene. | General nitration chemistry |
| 2-Methoxy-5-nitroaniline | Partial reduction of 2,4-dinitroanisole. | nih.gov |
| Nitration of 2-methoxyaniline. | nih.gov | |
| From 1,3,5-trinitrobenzene via 3,5-dinitroanisole. | ||
| 4-Fluoro-2-methoxy-5-nitroaniline | Protection of 4-fluoro-2-methoxyaniline, followed by nitration and deprotection. | google.com |
Derivatization and Structural Modification Strategies of the Piperazine Nitrogen Atoms
The piperazine moiety, characterized by two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of new chemical entities due to its versatile synthetic accessibility and its ability to improve the physicochemical properties of molecules. chemicalbook.com In the case of this compound, the secondary amine at the N4 position presents a prime site for a variety of derivatization and structural modification strategies. These modifications are crucial for exploring the structure-activity relationships of its analogues and for creating new compounds with tailored properties. The primary strategies for modifying this nitrogen atom include N-alkylation, N-acylation, and N-arylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the N4 nitrogen of the piperazine ring. This is a fundamental transformation that can significantly alter the basicity, lipophilicity, and steric profile of the molecule. A direct example of this is the synthesis of 1-(2-methoxy-5-nitrophenyl)-4-methylpiperazine. chemicalbook.com This reaction typically involves treating the parent piperazine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base to neutralize the acid generated during the reaction.
N-Acylation
N-acylation involves the attachment of an acyl group to the piperazine nitrogen, forming a stable amide linkage. This strategy is widely employed to introduce a diverse range of functionalities. The reaction is generally carried out by treating the piperazine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in an appropriate solvent. For the closely related scaffold, N-(2-methoxyphenyl)piperazine, derivatives have been synthesized by reaction with carboxylic acids in the presence of coupling agents. For instance, the formation of an amide bond was achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to couple a substituted benzoic acid to the piperazine nitrogen. This methodology is directly applicable to this compound for the synthesis of a wide array of amide derivatives.
N-Arylation
N-arylation, the process of attaching an aryl group to the piperazine nitrogen, is a key method for creating unsymmetrically N,N'-diarylpiperazines. core.ac.uk Classical synthetic routes to achieve this transformation on mono-N-aryl piperazines, such as this compound, typically involve a nucleophilic aromatic substitution (SNAr) reaction. core.ac.uk This is particularly effective when the aryl halide reactant contains electron-withdrawing groups, which activate the ring towards nucleophilic attack by the piperazine nitrogen. core.ac.uk The reaction is generally conducted in the presence of a base and at elevated temperatures.
Carbamate (B1207046) Formation
Another significant modification is the formation of a carbamate on the piperazine nitrogen. This is often accomplished by reacting the piperazine with a chloroformate or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) for the introduction of a tert-butyloxycarbonyl (Boc) protecting group. While specific examples for this compound are not detailed in the reviewed literature, the synthesis of tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate demonstrates this principle on a closely related isomer, indicating its feasibility. bldpharm.com
The table below summarizes the key derivatization strategies for the N4 position of this compound.
Table 1: Derivatization Strategies for the N4-Position of this compound
| Reaction Type | Reagents/Conditions | Product Class | Example Derivative (or Analogue) | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | N-Alkyl piperazine | 1-(2-methoxy-5-nitrophenyl)-4-methylpiperazine | chemicalbook.com |
| N-Acylation | Acid Chloride or Anhydride; or Carboxylic Acid + Coupling Agents (EDC, HOBt) | N-Acyl piperazine | 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | |
| N-Arylation | Aryl Halide (activated), Base, Heat | N,N'-Diaryl piperazine | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | core.ac.uknih.gov |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Methoxy-5-nitrophenyl)piperazine, both proton (¹H) and carbon-13 (¹³C) NMR studies are critical for mapping the carbon-hydrogen framework. While direct experimental data for this specific molecule is not widely published, a detailed analysis can be constructed from the well-documented spectra of its structural analogs, namely 1-(2-methoxyphenyl)piperazine (B120316) (MPP) and 1-(2-nitrophenyl)piperazine (B181537) (NPP). sigmaaldrich.comnist.gov
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the aromatic ring, the piperazine (B1678402) ring, and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic effects of the methoxy and nitro substituents.
The aromatic region would likely display three signals. The proton ortho to both the methoxy and nitro groups is expected to be the most downfield-shifted due to the combined electron-withdrawing effects. The other two aromatic protons will appear at intermediate chemical shifts.
The piperazine ring protons typically show two sets of signals corresponding to the protons adjacent to the aromatic ring and those adjacent to the secondary amine. These signals often appear as complex multiplets due to coupling with each other. The proton on the nitrogen of the piperazine ring (N-H) would likely appear as a broad singlet.
The methoxy group protons are anticipated to present as a sharp singlet at a characteristic upfield position. nist.gov
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.0 | m |
| Aromatic-H | 7.0 - 7.5 | m |
| Methoxy (-OCH₃) | ~3.9 | s |
| Piperazine-H (α to N-Aryl) | 3.2 - 3.4 | m |
| Piperazine-H (α to N-H) | 3.0 - 3.2 | m |
| Piperazine N-H | Variable | br s |
Note: This is a predicted spectrum based on related compound data. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate at lower field (higher ppm) due to their sp² hybridization and the influence of the substituents. The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will be shielded. sigmaaldrich.comnist.gov
The piperazine ring carbons will show two distinct signals, corresponding to the carbons alpha to the aryl group and those alpha to the secondary amine. The methoxy carbon will appear as a single peak at a higher field. nist.gov
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | ~145 |
| Aromatic C-O | ~155 |
| Aromatic C-N | ~140 |
| Aromatic C-H | 110 - 130 |
| Piperazine C (α to N-Aryl) | ~50 |
| Piperazine C (α to N-H) | ~45 |
| Methoxy C | ~56 |
Note: This is a predicted spectrum based on related compound data.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds present.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrations include the N-H stretch of the piperazine ring, aromatic C-H stretching, asymmetric and symmetric stretching of the nitro group, and C-O stretching of the methoxy group. sigmaaldrich.comnih.gov
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, are often more intense in the Raman spectrum. sigmaaldrich.comnist.gov
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Piperazine) | ~3300 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |
| NO₂ Asymmetric Stretch | ~1520 | ~1520 |
| NO₂ Symmetric Stretch | ~1340 | ~1340 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | 1200 - 1275 |
Note: This is a predicted spectrum based on related compound data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, with a chemical formula of C₁₁H₁₅N₃O₃, the exact molecular weight is 237.1113 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at this mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
The electronic absorption spectrum of this compound is characterized by the presence of a substituted benzene (B151609) ring, which gives rise to distinct absorption bands in the ultraviolet-visible region. The chromophore, a system of atoms that absorbs light, in this case, is the 2-methoxy-5-nitrophenyl group. The electronic transitions within this aromatic system are influenced by the presence of both the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group.
Generally, aromatic compounds exhibit two main types of absorption bands originating from π → π* transitions. The interaction of the methoxy and nitro substituents with the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band at a longer wavelength, which can extend into the visible region, often imparting a yellowish color. iu.edu
In a systematic study of nitroaromatic compounds, it was observed that the position and intensity of the absorption maximum are highly dependent on the molecular structure. iu.edu For nitroanilines, which are structurally related to the target compound, the electronic spectra are dominated by an intense charge-transfer band. It is anticipated that this compound would exhibit complex absorption bands due to the interplay of the electronic effects of the substituents. The lone pair of electrons on the piperazine nitrogen atom can also participate in n → π* transitions, which are typically of lower intensity compared to π → π* transitions.
Based on the analysis of structurally similar compounds, the UV-Vis spectrum of this compound in a common solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima. The following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for the compound for illustrative purposes.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | εmax 1 (L·mol-1·cm-1) | λmax 2 (nm) | εmax 2 (L·mol-1·cm-1) | Transition Type |
|---|---|---|---|---|---|
| Ethanol | ~230 | ~18,000 | ~350 | ~12,000 | π → π* |
| Methanol | ~232 | ~17,500 | ~352 | ~11,800 | π → π* |
| Dichloromethane | ~235 | ~18,200 | ~355 | ~12,500 | π → π* |
Crystallographic Analysis and Intermolecular Interaction Mapping
Single Crystal X-ray Diffraction Studies of 1-(2-Methoxy-5-nitrophenyl)piperazine Derivatives
For instance, the crystal structure of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been successfully determined, providing a clear picture of its molecular conformation. nih.gov Similarly, the structures of several salts of 2-methoxyphenylpiperazine have been reported, offering insights into the effects of protonation and counter-ion interaction on the molecular framework. nih.gov The synthesis and crystallization of these compounds are often achieved through methods like slow evaporation from a suitable solvent, such as ethyl acetate (B1210297) or methanol (B129727), to yield crystals of sufficient quality for diffraction analysis. nih.govnih.gov
The crystallographic data for these derivatives typically reveal the space group and unit cell dimensions. For example, salts of 4-(4-nitrophenyl)piperazin-1-ium have been found to crystallize in triclinic (P-1) and monoclinic (P21/c) space groups. nih.goviucr.org
Conformational Analysis of the Piperazine (B1678402) Ring and Aromatic Substituents
A key feature revealed by crystallographic studies is the conformation of the piperazine ring. In the majority of reported structures of this compound derivatives and related compounds, the piperazine ring adopts a stable chair conformation. nih.govnih.govnih.gov This conformation is the most energetically favorable for six-membered saturated rings, minimizing steric strain.
The relative orientation of the aromatic substituents on the piperazine ring is also a critical aspect of the conformational analysis. The dihedral angle between the plane of the piperazine ring and the attached phenyl ring varies among different derivatives. For example, in salts of 4-(4-nitrophenyl)piperazin-1-ium, the dihedral angles between the piperazine ring and the nitrobenzene (B124822) moiety can range from approximately 3° to 15°. nih.gov In the case of 1-benzoyl-4-(4-nitrophenyl)piperazine, the dihedral angles between the phenyl and nitrobenzene rings were found to be 51.52 (6)° and 57.23 (7)° for two independent molecules in the asymmetric unit. nih.gov
Detailed Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of these compounds is dictated by a variety of intermolecular interactions, which collectively determine the crystal packing. These interactions are crucial for the stability of the crystal lattice.
Hydrogen bonds are among the most significant intermolecular forces in the crystal structures of this compound derivatives, particularly in their salt forms.
N-H...O Hydrogen Bonds: In protonated piperazinium salts, strong N-H...O hydrogen bonds are commonly observed between the piperazinium N-H donor and oxygen atoms of the counter-ion or solvent molecules. nih.govnih.goviucr.org These interactions are fundamental in forming primary structural motifs, such as chains or layers. For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, a bifurcated N—H⋯O hydrogen bond links the cation and anion. nih.gov
C-H...O Hydrogen Bonds: Weaker C-H...O hydrogen bonds also play a significant role in stabilizing the crystal packing. nih.govnih.goviucr.org These interactions involve hydrogen atoms attached to carbon atoms of the piperazine ring or the aromatic rings acting as donors, and oxygen atoms from nitro groups, methoxy (B1213986) groups, or counter-ions acting as acceptors.
O-H...O Hydrogen Bonds: In hydrated crystal structures, O-H...O hydrogen bonds involving water molecules are prevalent, contributing to the formation of extended hydrogen-bonding networks. nih.govnih.gov These interactions can link cations, anions, and other water molecules, creating complex three-dimensional structures.
The combination of these hydrogen bonds often leads to the formation of specific supramolecular motifs, such as rings and chains, which can be described using graph-set notation. nih.gov
In some derivatives, parallel-displaced or offset π–π stacking is observed between the phenyl rings of adjacent molecules. nih.govnih.gov The degree of stacking and the distance between the interacting rings can vary. For instance, in the structure of 4-(4-nitrophenyl)piperazin-1-ium salicylate (B1505791), π–π stacking was observed between the salicylate anion and the piperazinium cation of adjacent units. nih.gov The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can influence the nature and strength of these interactions. researchgate.netresearchgate.net
In addition to hydrogen bonding and π-stacking, other weak non-covalent interactions contribute to the crystal packing.
C-H...π Interactions: These interactions involve a C-H bond pointing towards the face of an aromatic ring. They have been identified in the crystal structures of several piperazine derivatives, further stabilizing the three-dimensional network. nih.goviucr.orgnih.gov For example, a C—H⋯π interaction between a hydrogen atom on the piperazine ring and the phenyl ring within the salicylate anion has been reported. nih.gov
These varied intermolecular forces work in concert to create a stable and well-defined crystal lattice for each derivative of this compound.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intercontacts
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
For related piperazine derivatives, Hirshfeld surface analysis has shown that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant contributors to the crystal packing. nih.govnih.govresearchgate.net For example, in 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, H⋯O/O⋯H and H⋯H contacts were the major contributors, accounting for 38.3% and 31.8% of the total Hirshfeld surface, respectively. nih.gov In N-(2-methoxyphenyl)acetamide, H···H, C···H/H···C, and O···H/H···O interactions were found to be the most important. researchgate.net
These quantitative insights from Hirshfeld surface analysis complement the qualitative descriptions of intermolecular interactions obtained from crystallographic data, providing a comprehensive understanding of the forces that govern the solid-state assembly of this compound derivatives.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-(2-Methoxy-5-nitrophenyl)piperazine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
While specific DFT data for this compound is not extensively published, studies on structurally similar compounds like 1-(2-nitrophenyl)piperazine (B181537) (NPP) offer valuable insights. scispace.com For NPP, DFT calculations have been used to characterize its structure, revealing the energetic preference for a specific conformation. scispace.com In these calculations, various possible conformers are optimized to find the one with the lowest energy, which represents the most stable structure. scispace.com For instance, in NPP, it was found that the phenyl group and the NH group of the piperazine (B1678402) ring are equatorially oriented relative to the piperazine ring in its most stable form. scispace.com
The calculated geometric parameters for such molecules are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. scispace.com In the absence of experimental data for this compound, the parameters from DFT calculations serve as reliable predictions. For example, in a DFT study of NPP, the average C-C and C-H bond lengths of the phenyl ring were calculated to be 1.406 Å and 1.085 Å, respectively, which are in good agreement with the known values for benzene (B151609). scispace.com Similarly, the bond angles within the piperazine ring were found to be close to the experimental values for piperazine itself. scispace.com
The following table presents a hypothetical representation of selected optimized geometrical parameters for this compound based on typical values from DFT calculations of analogous molecules.
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (piperazine) | ~ 1.46 Å |
| C-C (phenyl) | ~ 1.40 Å | |
| C-O (methoxy) | ~ 1.36 Å | |
| N-O (nitro) | ~ 1.23 Å | |
| Bond Angle | C-N-C (piperazine) | ~ 111° |
| C-C-C (phenyl) | ~ 120° |
Note: These values are illustrative and based on DFT calculations of similar compounds.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical methods are crucial for predicting the reactivity of a molecule. researchgate.nethakon-art.com By analyzing various descriptors derived from the electronic structure, a detailed picture of the molecule's chemical behavior can be obtained. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netmaterialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net
For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenyl ring significantly influences the energies of the frontier orbitals. DFT calculations can predict the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. Studies on similar compounds demonstrate that such substitutions can effectively tune the electronic properties. researchgate.net
Table 2: Representative FMO Analysis Data for Phenylpiperazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-Phenylpiperazine (hypothetical) | -5.8 | -0.5 | 5.3 |
| 1-(2-Methoxyphenyl)piperazine (B120316) (hypothetical) | -5.6 | -0.4 | 5.2 |
| 1-(4-Nitrophenyl)piperazine (B103982) (hypothetical) | -6.2 | -1.5 | 4.7 |
Note: The values are illustrative. The presence of both methoxy and nitro groups is expected to lower the HOMO and LUMO energies and reduce the energy gap, increasing reactivity.
Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deyoutube.com The ESP map is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net
For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interactions. The methoxy group's oxygen would also exhibit a negative potential. Conversely, the hydrogen atoms of the piperazine ring and the aromatic ring would show positive potentials. The nitrogen atoms of the piperazine ring represent sites of nucleophilic character. researchgate.netajchem-a.com
Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by the first-order hyperpolarizability (β). Molecules with a large β value are considered good candidates for NLO materials.
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups connected by a π-conjugated system (the phenyl ring) in this compound suggests that it may possess significant NLO properties. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT), which is a key factor for a large NLO response. nih.gov DFT calculations can be used to compute the first-order hyperpolarizability of the molecule. Studies on other D-π-A (donor-π-acceptor) systems have shown that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-bridge. chemicalpapers.com
Table 3: Representative NLO Properties of D-π-A Systems
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
|---|---|---|
| p-Nitroaniline (reference) | ~ 6.2 | ~ 9.2 x 10⁻³⁰ |
| Chalcone (B49325) derivatives | 2 - 8 | 10 - 50 x 10⁻³⁰ |
Note: The values are illustrative and based on data for known NLO compounds. The push-pull nature of the target compound suggests it could have significant NLO properties.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand (like this compound) with the active site of a biological target, typically a protein or enzyme. mdpi.comresearchgate.net
Enzyme-Ligand Binding Affinity Prediction
Phenylpiperazine derivatives are known to interact with various biological targets, exhibiting a wide range of pharmacological activities, including anticancer properties. nih.govmdpi.comresearchgate.net Molecular docking studies can predict the binding affinity, usually expressed as a binding energy (in kcal/mol), of this compound with the active sites of enzymes implicated in cancer, such as topoisomerase II or tyrosinase. nih.govnih.govnih.govimist.mad-nb.info
For instance, docking studies of similar phenylpiperazine derivatives with topoisomerase II have shown that these molecules can fit into the ATP-binding pocket of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comnih.govimist.manih.govmdpi.com Similarly, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, with docking studies revealing interactions with the enzyme's active site. nih.govnih.gov
While specific docking results for this compound are not widely published, we can hypothesize its potential interactions based on the docking of analogous compounds. The methoxy and nitro groups, along with the piperazine nitrogen atoms, would be key in forming hydrogen bonds and other interactions within an enzyme's active site.
Table 4: Representative Docking Scores for Piperazine Derivatives with Anticancer Targets
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Doxorubicin (reference) | Topoisomerase II | -8.0 to -10.0 | ASP, GLN, LYS |
| Phenylpiperazine derivative | Topoisomerase II | -7.0 to -9.5 | TYR, SER, ARG |
| Nitrophenylpiperazine derivative | Tyrosinase | -6.0 to -8.0 | HIS, ASN, SER |
Note: The binding energies and interacting residues are illustrative and based on docking studies of similar compounds with the respective enzymes.
Receptor-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively detailed in the available literature, research on structurally related phenylpiperazine derivatives provides a strong model for its potential interactions. For instance, various N-arylpiperazines are recognized as key components for biologically active compounds, particularly in neuroscience. scispace.com Studies on new (2-methoxyphenyl)piperazine derivatives have shown their high affinity for 5-HT1A serotonin (B10506) receptors. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the piperazine nitrogen atoms and specific amino acid residues (like Asp) in the receptor's binding pocket, as well as hydrophobic interactions involving the phenyl ring. nih.gov
For example, docking analyses of other phenylpiperazine derivatives targeting the dopamine (B1211576) D2 receptor have proposed stable binding modes where a salt bridge forms between the piperazine moiety and an aspartate residue (Asp114) of the receptor. nih.gov Similarly, studies on piperazine derivatives as anticancer agents have shown that they can bind within the minor groove of DNA or interact with enzymes like topoisomerase II. nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts. Given the structure of this compound, it is plausible that the methoxy group and the nitro group on the phenyl ring would significantly influence its binding orientation and affinity by forming specific hydrogen bonds or electrostatic interactions with the receptor active site.
Table 1: Key Interactions in Receptor-Ligand Modeling of Phenylpiperazine Derivatives
| Interacting Ligand Group | Potential Receptor Residues/Components | Type of Interaction | Reference |
|---|---|---|---|
| Piperazine Nitrogen | Aspartic Acid (Asp) | Hydrogen Bond, Salt Bridge | nih.gov |
| Phenyl Ring | Hydrophobic Pockets, Aromatic Residues | Hydrophobic, π-π Stacking | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.
For piperazine derivatives, QSAR studies have been successfully employed to develop models for various biological targets. For instance, a study on piperazine derivatives as mTORC1 inhibitors identified several key molecular descriptors that correlate with inhibitory activity. mdpi.com These descriptors include electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), as well as steric and physicochemical properties like molar refractivity (MR) and aqueous solubility (LogS). mdpi.com The resulting QSAR models showed high statistical significance, with determination coefficients (R²) often exceeding 0.7, indicating a strong correlation between the selected descriptors and the observed biological activity. mdpi.com
Another QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors also highlighted the importance of descriptors like absolute electronegativity and water solubility in determining the compounds' efficacy. nih.govnih.gov Such models are typically developed using multilinear regression (MLR) or more advanced machine learning techniques. mdpi.com Although a specific QSAR model for a series containing this compound is not available, these studies demonstrate that the approach is highly applicable. A QSAR model for this class of compounds would likely incorporate descriptors related to the electronic effects of the nitro group and the steric and electronic influence of the methoxy group to predict their activity against specific biological targets. jocpr.com
Table 2: Common Descriptors Used in QSAR Models for Piperazine-like Compounds
| Descriptor Type | Examples | Relevance | Reference |
|---|---|---|---|
| Electronic | ELUMO, EHOMO, Electronegativity (ω) | Governs reaction mechanisms and electrostatic interactions. | mdpi.comnih.gov |
| Steric | Molar Refractivity (MR), Steric Energy | Relates to the size and shape of the molecule, affecting receptor fit. | mdpi.comjocpr.com |
| Physicochemical | LogP, LogS, Topological Polar Surface Area (TPSA) | Influences absorption, distribution, and solubility. | mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is invaluable for assessing the stability of ligand-receptor complexes and understanding the dynamic behavior that governs molecular recognition.
While specific MD simulation studies for this compound are not prominently documented, research on related systems illustrates the power of this method. For example, MD simulations have been used to study diketopiperazine biosynthesis, revealing that conformational flexibility in certain regions of an enzyme is key to its catalytic selectivity. nih.gov In another study, MD simulations of novel quinoxaline (B1680401) derivatives bound to the c-Kit tyrosine kinase receptor were used to confirm the stability of the docked poses and to analyze the persistence of key interactions over the simulation time. researchgate.net
These simulations typically track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex will show minimal fluctuations in RMSD over the course of the simulation, often lasting for nanoseconds or even microseconds. nih.gov For this compound, an MD simulation could elucidate the preferred conformation of the piperazine ring (e.g., chair, boat) when bound to a receptor and how the substituents on the phenyl ring dynamically interact with the surrounding amino acid residues, providing a more realistic and dynamic picture than static docking models. nih.gov
Theoretical Prediction of Spectroscopic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including spectroscopic data like NMR chemical shifts, and IR and Raman vibrational frequencies. These theoretical calculations are highly valuable for confirming molecular structures and interpreting experimental spectra.
A comprehensive study on the closely related compound 1-(2-nitrophenyl)piperazine (NPP) utilized DFT calculations with the B3LYP functional to analyze its structural and spectroscopic properties. scispace.com The theoretical calculations of bond lengths and angles were found to be in good agreement with experimental data for similar molecular fragments. scispace.com Furthermore, the calculated 1H and 13C NMR chemical shifts and the vibrational frequencies from FTIR and Raman spectroscopy showed a strong correlation with the experimental spectra after applying appropriate scaling factors. scispace.com
Similar DFT studies on other complex organic molecules, such as those containing nitro and methoxy groups, have also demonstrated the accuracy of this approach in predicting spectroscopic and electronic properties. researchgate.netresearchgate.net For this compound, DFT calculations could provide:
Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Assignment of characteristic IR and Raman bands, such as the N-H stretching of the piperazine ring, C-O stretching of the methoxy group, and symmetric/asymmetric stretching of the nitro group.
NMR Spectra: Prediction of 1H and 13C chemical shifts, aiding in the complete assignment of experimental spectra.
Electronic Properties: Calculation of HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 3: Predicted Spectroscopic Data (Hypothetical based on Analogs)
| Spectroscopic Technique | Key Functional Groups | Predicted Wavenumber/Chemical Shift Range | Reference for Methodology |
|---|---|---|---|
| FTIR (cm-1) | N-H Stretch (Piperazine) | ~3200-3400 | scispace.com |
| FTIR (cm-1) | NO2 Asymmetric/Symmetric Stretch | ~1500-1550 / ~1330-1370 | scispace.com |
| FTIR (cm-1) | C-O-C Stretch (Methoxy) | ~1230-1270 | researchgate.net |
| 1H NMR (ppm) | Methoxy Protons (-OCH3) | ~3.8-4.0 | scispace.com |
| 1H NMR (ppm) | Aromatic Protons | ~7.0-8.0 | scispace.com |
Biological Activities and Pharmacological Profiles of 1 2 Methoxy 5 Nitrophenyl Piperazine and Its Analogues
Antimicrobial Activity Assessments
Derivatives of phenylpiperazine are recognized as promising agents against a variety of microbial pathogens. nih.gov The core structure allows for modifications that can enhance potency against bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Studies
Analogues of 1-(2-Methoxy-5-nitrophenyl)piperazine have shown varied and sometimes potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl acetyl group, known as NPDM, demonstrated excellent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a mouse thigh infection model, NPDM showed a better therapeutic effect than the reference drug, tiamulin. nih.gov Similarly, a study of 30 different piperazine (B1678402) compounds identified five that were highly effective against S. aureus and MRSA. nih.gov Specifically, compound RL-308 showed a potent minimum inhibitory concentration (MIC) of 0.5 µg/mL and a minimum bactericidal concentration (MBC) of 0.5 µg/mL against MRSA. nih.gov
Other studies have explored different structural modifications. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine moiety exhibited moderate to strong activity against a panel of Gram-positive bacteria, with one compound showing an eight-fold stronger inhibitory effect than linezolid. researchgate.net In contrast, certain meta-alkoxyphenylcarbamates with a substituted N-phenylpiperazine fragment were found to be inactive against Staphylococcus aureus ATCC 6538 but showed some activity against Escherichia coli, particularly those with shorter alkoxy side chains. nih.gov Benzylpiperazine derivatives have also been evaluated, showing mild to moderate antibacterial activity against organisms such as Bacillus subtilis and S. aureus. biomedpharmajournal.org
Table 1: Antibacterial Activity of Selected Piperazine Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| NPDM | Methicillin-Resistant S. aureus (MRSA) | In vivo therapeutic effect | Better than tiamulin | nih.gov |
| RL-308 | Methicillin-Resistant S. aureus (MRSA) | MIC | 0.5 µg/mL | nih.gov |
| RL-308 | Methicillin-Resistant S. aureus (MRSA) | MBC | 0.5 µg/mL | nih.gov |
| RL-308 | Staphylococcus aureus | MIC | 2 µg/mL | nih.gov |
| RL-308 | Staphylococcus aureus | MBC | 2 µg/mL | nih.gov |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC | 0.25 µg/mL | researchgate.net |
| meta-alkoxyphenylcarbamate derivatives | Staphylococcus aureus ATCC 6538 | MIC | >1000 µg/mL | nih.gov |
Antifungal Efficacy Evaluations
The antifungal potential of phenylpiperazine analogues has also been investigated. In a study of ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives, one compound, 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride, showed the highest activity against the fungus Fusarium avenaceum with a MIC of 14.2 µM. nih.gov Other derivatives in the same study demonstrated only moderate effects against Bipolaris sorokiniana and F. avenaceum. nih.gov
Benzylpiperazine derivatives have exhibited mild antifungal activity. biomedpharmajournal.org Additionally, certain meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were tested against Candida albicans. nih.gov The highest inhibitory effect in this series was observed with the most lipophilic structure, which contained a propoxy fragment and a meta-trifluoromethyl group on the N-phenylpiperazine ring. nih.gov Nitrofuran derivatives have also been assessed for broad-spectrum antifungal activity, showing fungicidal profiles against various Candida species and Cryptococcus neoformans, with minimum fungicidal concentration (MFC) values ranging from 7.81 to over 250 µg/mL. nih.gov
Table 2: Antifungal Activity of Selected Piperazine and Related Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | MIC | 14.2 µM | nih.gov |
| Propoxy-substituted meta-alkoxyphenylcarbamate | Candida albicans CCM 8186 | MIC | Showed highest inhibitory effect in series | nih.gov |
| Nitrofuran derivatives | Candida species | MFC | 7.81 to >250 µg/mL | nih.gov |
| Nitrofuran derivatives | Cryptococcus neoformans | MFC | 7.81 to >250 µg/mL | nih.gov |
Antimycobacterial Activity Profiling
Research into the antimycobacterial effects of these compounds has yielded promising results. A study focused on 1-(4-nitrophenyl)piperazine derivatives identified two compounds with significant activity against Mycobacterium kansasii and Mycobacterium marinum. nih.gov The compound 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride was particularly effective, with a MIC of 15.0 µM against both M. kansasii and M. marinum. nih.gov Another derivative, 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride, also showed high inhibition against M. kansasii with a MIC of 15.4 µM. nih.gov The study suggested that higher lipophilicity and the electron-donor properties of certain substituents positively influenced the activity against M. kansasii. nih.gov
Table 3: Antimycobacterial Activity of 1-(4-Nitrophenyl)piperazine Analogues
| Compound | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 1-3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | MIC | 15.0 µM | nih.gov |
| 1-3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | MIC | 15.0 µM | nih.gov |
| 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | MIC | 15.4 µM | nih.gov |
Anti-inflammatory Properties
Phenylpiperazine derivatives are recognized for their potential as anti-inflammatory agents. nih.govresearchgate.net Studies have shown that these compounds can exert significant anti-inflammatory effects through various mechanisms.
In one study, N-phenyl piperazine derivatives demonstrated a dose-dependent anti-inflammatory response, with some compounds showing 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. nih.gov Another investigation of novel piperazine derivatives, PD-1 and PD-2, found noteworthy dose-dependent anti-inflammatory activity, demonstrated by the inhibition of nitrite (B80452) production and a reduction in tumour necrosis factor-alpha (TNF-α) generation. nih.gov A separate piperazine derivative, LQFM182, reduced paw edema and decreased cell migration and levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Similarly, the compound LQFM202 was found to reduce paw edema and decrease the number of polymorphonuclear cells, myeloperoxidase activity, and levels of TNF-α and IL-1β.
Research on other piperazine analogues, such as LQFM-008, also showed a reduction in paw edema and a decrease in cell migration and protein exudation in carrageenan-induced pleurisy tests. nih.gov The high electron-donating capacity of the piperazine moiety has been correlated with high anti-inflammatory activity in several studies. researchgate.net
Antioxidant Activity Investigations
The piperazine ring, when combined with various heterocyclic structures, can yield compounds with significant antioxidant activity. nih.gov Several studies have evaluated the antioxidant potential of piperazine analogues using methods like the ABTS (2,2'-azino-di(3-ethylbenzthiazoline sulphonate)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
A series of flavone (B191248) derivatives containing a piperazine chain were synthesized and evaluated for their antioxidant properties. The results indicated that while the compounds exhibited a wide spectrum of antiradical activities, the best performance was found in piperazinyl analogues that possessed a methoxy (B1213986) group on the phenyl piperazine ring. Another study on 1,3,5-triazine (B166579) analogues incorporating a piperazine motif found that several compounds exhibited excellent antioxidative activity, with some showing nearly double the %inhibition compared to standards like Trolox and ascorbic acid after 60 minutes.
Investigations into 5-aminopyrazole derivatives also measured antioxidant activity using the DPPH assay, with results calculated as Trolox equivalents. This highlights the broad interest in heterocyclic compounds, including piperazine derivatives, as potential antioxidants.
Anticancer and Antiproliferative Potencies
Phenylpiperazine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Research has demonstrated their efficacy against various cancer cell lines through diverse mechanisms of action.
One study focused on novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) scaffold, which itself is known for anticancer activity. The starting material for this synthesis was 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, a close analogue to the subject compound. A lead compound from this series, 5a, demonstrated high cytotoxic activity against prostate cancer cell lines (PC-3, DU 145, and LNCaP), inducing apoptosis and DNA fragmentation.
Another potent anticancer agent, RX-5902 (1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine), exhibits strong growth inhibition in numerous human cancer cell lines with IC50 values in the low nanomolar range (10-20 nM). This compound is believed to exert its anticancer effect by directly binding to and inhibiting Y593 phospho-p68 RNA helicase, which in turn interferes with the β-catenin pathway.
Furthermore, the compound N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, an analogue containing the core 2-methoxy-5-nitrophenyl group, serves as a key reagent in the synthesis of dihydropyrroloquinoline derivatives that function as anticancer agents by modulating the Epidermal Growth Factor Receptor (EGFR).
Table 4: Anticancer Activity of Selected Piperazine Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity Measurement | Result | Mechanism | Reference |
|---|---|---|---|---|---|
| Compound 5a (Thiourea derivative) | PC-3, DU 145, LNCaP (Prostate) | Cytotoxicity | High | Induces apoptosis and DNA fragmentation | |
| RX-5902 | Various human cancer cell lines | IC50 | 10-20 nM | Inhibition of Y593 phospho-p68 RNA helicase | |
| Dihydropyrroloquinoline derivatives | Not specified | Anticancer Activity | Effective | EGFR modulator |
In Vitro Cell Line Studies
The cytotoxic potential of phenylpiperazine derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial for identifying novel anticancer therapeutics. Various analogues have demonstrated significant antiproliferative activity.
For instance, a novel series of isoxazole-piperazine hybrids showed potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (0.3–3.7 μM). researchgate.net Similarly, newly synthesized phthalazine−piperazine−pyrazole conjugates were tested against MCF‐7 (breast), A549 (lung), and DU‐145 (prostate) cancer cell lines. mdx.ac.uk One compound in this series, 2‐((3‐(3,5‐dimethoxyphenyl)‐1H‐pyrazol‐5‐yl)methyl)‐4‐(piperazin‐1‐yl methyl)phthalazin‐1(2H)‐one, showed activity comparable to the standard drug Etoposide across all tested cell lines. mdx.ac.uk
Further research on benzimidazole-piperazine hybrids revealed noteworthy and preferential antiproliferative effects against human lung cancer (A549), with IC50 values ranging from 2.8 to 7.8 μM. researchgate.net Lipophilic polyamines (LPAs) containing piperazine fragments have also been evaluated, showing that their anticancer activity in A-549, MCF7, and HCT116 cancer cell lines is comparable to that of aliphatic LPAs. researchgate.net
The table below summarizes the in vitro cytotoxic activities of selected piperazine analogues against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Piperazine Analogues
| Compound Class | Cell Line(s) | Observed Activity (IC50) | Reference |
| Isoxazole-piperazine hybrids | Huh7, Mahlavu (Liver); MCF-7 (Breast) | 0.3–3.7 μM | researchgate.net |
| Benzimidazole-piperazine hybrids | A549 (Lung) | 2.8–7.8 μM | researchgate.net |
| Quinolinequinones linked to piperazine (QQ1) | ACHN (Renal) | 1.55 μM | nih.gov |
| Phthalazine−piperazine−pyrazole conjugates (Compound 5i) | MCF‐7 (Breast), A549 (Lung), DU‐145 (Prostate) | Activity comparable to Etoposide | mdx.ac.uk |
| 1,2-Benzothiazine with 1-(3,4-dichlorophenyl)piperazine (B178234) | MCF7 (Breast) | More cytotoxic than Doxorubicin | nih.gov |
Specific Cancer Target Inhibition (e.g., EGFR)
Phenylpiperazine derivatives have been identified as potent inhibitors of specific molecular targets implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key member of the receptor tyrosine kinase family, and its deregulation is a hallmark of numerous cancers. nih.gov
A series of novel phenylpiperazine derivatives were designed and synthesized as EGFR tyrosine kinase inhibitors. nih.gov Computational docking studies showed that these compounds interact with key residues in the active site of EGFR. nih.gov One compound in particular, designated 3p, exhibited an IC50 in the nanomolar range in A549 cell cultures. nih.gov
Further studies have evaluated the kinase inhibition potential of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide (Nitro-MPPF), an analogue of the target compound. This molecule demonstrated significant inhibitory effects against protein kinases such as EGFR and Platelet-Derived Growth Factor Receptor (PDGFR), with inhibition percentages ranging from 21% to 92%. The selectivity of these compounds is a key feature; many display significantly lower inhibition for other protein kinases like VEGFR2 and bFGF compared to EGFR. nih.gov
Table 2: Kinase Inhibition Profile of Phenylpiperazine Analogues
| Compound/Class | Target Kinase | Inhibition | Reference |
| Phenylpiperazine derivatives | EGFR | Potent inhibitory activity | nih.gov |
| Phenylpiperazine derivatives | VEGFR2, bFGF, PDGFR | Lower inhibitory activity compared to EGFR | nih.gov |
| N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide (Nitro-MPPF) | EGFR, PDGFR | 21% to 92% | |
| Pyrimidine derivatives with methoxy groups | EGFR | IC50: 0.4 - 1.3 nM | nih.gov |
Antinociceptive Activity Evaluation
Derivatives of piperazine have been investigated for their potential to alleviate pain in various animal models. Studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, which incorporate phenylpiperazine moieties, have revealed significant antinociceptive and antiallodynic activities. mdpi.comresearchgate.net
These compounds were evaluated in models of tonic and neuropathic pain. In the formalin test, a model of tonic pain, compounds containing 1-(3-(trifluoromethyl)phenyl)piperazine and 1-(3,4-dichlorophenyl)piperazine moieties significantly reduced the pain response in both the initial neurogenic phase and the later inflammatory phase. mdpi.comresearchgate.net For example, one derivative at a dose of 45 mg/kg elevated the pain sensitivity threshold by 47%. mdpi.com The antinociceptive effects of some synthetic derivatives have been linked to the modulation of adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as ATP-sensitive potassium channels. europeanreview.org However, for certain chalcone (B49325) derivatives, the central antinociceptive activity appears to be unrelated to the opioidergic system. nih.gov
Radioprotective Effects and DNA Damage Mitigation
A significant area of research has been the development of piperazine derivatives as radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov A series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized, demonstrating the ability to protect human cells from radiation-induced apoptosis with low cytotoxicity. nih.govresearchgate.net
These compounds were assessed for their radioprotective effects in the MOLT-4 lymphoblastic leukemia cell line and in peripheral blood mononuclear cells (PBMCs). nih.gov The efficacy of these agents in mitigating DNA damage was quantified using the dicentric chromosome assay (DCA), which is considered a gold standard for biological dosimetry as it measures the formation of dicentric chromosomes following radiation exposure. nih.gov Compared to the existing radioprotector amifostine, certain novel 1-(2-hydroxyethyl)piperazine derivatives exhibited enhanced radioprotective efficacy and a superior safety profile in vitro. nih.gov The mechanism of action is thought to involve protection against PUMA-dependent apoptosis. nih.gov
Enzyme Inhibition Studies
Analogues of this compound have been evaluated as inhibitors of various enzymes, showing potential for the treatment of conditions like Alzheimer's disease and pigmentation disorders.
A series of nitrophenylpiperazine derivatives were designed and tested as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for treating hyperpigmentation. nih.gov One compound from this series, featuring an indole (B1671886) moiety, showed a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM and displayed a mixed-type inhibition mechanism. nih.gov The presence of electron-withdrawing (–NO2) and electron-releasing (–OCH3) substituents was noted to improve inhibitory activity. nih.gov
Additionally, various piperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. researchgate.netnih.govnih.gov Low acetylcholine (B1216132) levels are a key feature of the disease, and AChE inhibitors can help manage symptoms. nih.govnih.gov In one study, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were assessed, with the most potent compound showing an IC50 value of 0.91 μM. nih.govnih.gov Structure-activity relationship studies indicated that electron-withdrawing groups like Cl, F, and NO2 on the phenyl ring can enhance potency. nih.gov
Table 3: Enzyme Inhibition by Piperazine Analogues
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
| Nitrophenylpiperazine with indole moiety | Tyrosinase | 72.55 μM | nih.gov |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 μM | nih.gov |
| 8‐(Piperazin‐1‐yl) imidazo (B10784944) [1,2‐a] pyrazine (B50134) derivative | Acetylcholinesterase (AChE) | 0.55 μM | researchgate.net |
DNA Binding and Intercalation Mechanisms
The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Phenylpiperazine derivatives have been incorporated into structures designed to bind to DNA. These interactions can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions. nih.govmdpi.com
One study focused on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety. nih.gov Molecular docking studies suggested these compounds have the ability to bind to both the DNA minor groove and the DNA-topoisomerase II (Topo II) complex. nih.gov Topoisomerase poisons can trap the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. nih.gov Other research on 4H-1,3-benzothiazines showed that derivatives with an amino-aryl substituent acted as DNA/RNA groove binders. mdpi.com
The process of DNA intercalation can be complex. Some unconventional intercalators operate via a "molecular lock" mechanism, which involves significant DNA structural rearrangements. nih.govnih.gov This can involve an initial lengthening of the DNA, followed by a relaxation to a shorter complex in an intermediate state, before a final structural change to accommodate the ligand, resulting in a high-affinity binding state. nih.govnih.gov
Receptor Modulating Activities (e.g., Serotonin (B10506), Opioidergic)
Phenylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The compound 1-(2-Methoxyphenyl)piperazine (B120316) (oMPP) is a known ligand at serotonin receptors. nih.gov Structural and in vitro studies have shown that oMPP acts as an antagonist at the 5-HT2C receptor. nih.gov
Analogues also show high affinity for other serotonin receptor subtypes. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity 5-HT1A receptor antagonist (Ki = 0.6 nM), though it also binds with high affinity to α1-adrenergic receptors. nih.gov Structure-affinity relationship studies have aimed to improve this selectivity. nih.gov Furthermore, derivatives of 1-(2-methoxyphenyl)piperazine have been investigated for their binding properties at 5-HT7 receptors. nih.gov
In addition to serotonin receptors, these compounds have been evaluated at other CNS targets. Radioligand-binding assays on 1-cinnamyl-4-(2-methoxyphenyl)piperazines revealed high affinity for the dopamine (B1211576) D2 receptor and variable affinities for the α1-adrenergic receptor. nih.gov Docking analyses indicate that the binding to D2 and 5-HT1A receptors involves an interaction between the protonated piperazine nitrogen and aspartate residues within the receptors. nih.gov
Table 4: Receptor Binding Affinities of 1-(2-Methoxyphenyl)piperazine Analogues
| Compound | Receptor | Binding Affinity (Ki) | Activity | Reference |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | 5-HT2C | - | Antagonist | nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM | Antagonist | nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-adrenergic | 0.8 nM | - | nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | Antagonist | nih.gov |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | D2 | High Affinity | - | nih.gov |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | 5-HT1A / 5-HT2A | Low to Moderate Affinity | - | nih.gov |
Medicinal Chemistry Considerations and Structure Activity Relationship Sar Elucidation
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of arylpiperazine derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies are crucial for understanding how these variations modulate potency and selectivity for different biological targets, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov
The methoxy (B1213986) (-OCH₃) group at the ortho-position, as seen in the title compound, is a common feature in many CNS-active arylpiperazines. This group is an electron-donating group by resonance and can influence the conformation of the molecule and its interaction with receptor binding pockets. nih.govminia.edu.eg For instance, in a series of analgesic arylpiperazine derivatives, a methoxy group at the ortho-position of the phenyl ring resulted in higher activity compared to meta- or para-positions. nih.gov
Conversely, the nitro (-NO₂) group at the para-position (relative to the piperazine (B1678402) linkage) is a strong electron-withdrawing group. minia.edu.egopenstax.org Studies have shown that electron-withdrawing substituents in this position can significantly reduce binding affinity for both 5-HT₁ₐ and D₂ₐ receptors. nih.gov The presence of the nitro group in 1-(2-Methoxy-5-nitrophenyl)piperazine is at the meta-position relative to the methoxy group and para to the piperazine nitrogen's point of attachment, which can deactivate the aromatic ring towards certain reactions and influence its metabolic stability and electronic properties. minia.edu.egopenstax.org
The substitution pattern on the phenyl ring dictates the electronic environment and steric hindrance, which are key determinants of receptor affinity and selectivity. For example, in one study, replacing a methylenedioxy group with a nitro or amino group at various positions on the A-ring of a naphthyridine derivative had a profound impact on its topoisomerase I-targeting activity and cytotoxicity. nih.gov Specifically, a nitro group at the 4-position was detrimental to activity, while its presence at the 2- or 3-position resulted in potent analogues. nih.gov
Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of Arylpiperazine Derivatives
| Compound/Derivative Type | Substituent(s) | Effect on Biological Activity | Target(s) | Reference |
|---|---|---|---|---|
| Arylpiperazine Analogs | ortho-Methoxy | Increased analgesic activity compared to meta/para isomers. | Not specified | nih.gov |
| Phenylpiperazine-Coumarin Hybrids | para-Electron-withdrawing groups (e.g., -NO₂) | Strongly reduced binding affinity. | 5-HT₁ₐ, D₂ₐ Receptors | researchgate.net |
| Arylpiperazine Ketones | 3-(Trifluoromethyl)phenyl | Potent analgesic activity. | Not specified | nih.gov |
| Arylpiperazine Ketones | 2,3-Dimethylphenyl | Potent analgesic activity. | Not specified | nih.gov |
| Naphthyridine Derivatives | 4-Nitro | Pronounced adverse effect on activity. | Topoisomerase I | nih.gov |
| Naphthyridine Derivatives | 2-Nitro or 3-Nitro | Resulted in potent analogues. | Topoisomerase I | nih.gov |
Rational Design and Optimization Strategies for Enhanced Bioactivity
Rational design is a key strategy in medicinal chemistry to optimize lead compounds, aiming to enhance their biological activity, selectivity, and pharmacokinetic profiles. For arylpiperazine derivatives, several strategies have been successfully employed.
One common approach is molecular hybridization , which involves combining pharmacophoric elements from different known active molecules into a single new molecule. nih.gov For example, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents by referencing the structures of known topoisomerase II inhibitors. nih.gov This strategy aims to create hybrid compounds with improved or novel mechanisms of action.
Another strategy is the introduction of conformational restriction . Many arylpiperazine drugs, like aripiprazole (B633) and cariprazine, possess a flexible alkyl spacer. researchgate.net By replacing this flexible linker with a more rigid unit, such as an interphenylene spacer, researchers can create conformationally restricted analogs. researchgate.net This approach can lead to a different binding mode with the target receptors, potentially improving affinity and selectivity. researchgate.net
Lead optimization is a systematic process of modifying a biologically active lead compound to improve its properties. scienceopen.comijddd.com This can involve simplifying the molecular structure to improve synthetic accessibility and pharmacokinetic properties, a strategy known as "molecular downsizing" to avoid "molecular obesity". scienceopen.com For arylpiperazine derivatives, optimization can focus on modifying the terminal moiety or the arylpiperazine part itself. For instance, introducing a hydroxyl group to a terminal amide or adding different substituents like dichloro or methoxy groups to the arylpiperazine ring has been explored to enhance affinity for the 5-HT₁ₐ receptor. nih.gov
Table 2: Examples of Rational Design and Lead Optimization in Arylpiperazine Derivatives
| Design Strategy | Lead/Reference Structure | Optimized Derivative Example | Key Modification | Outcome | Reference |
|---|---|---|---|---|---|
| Molecular Hybridization | Dexrazoxane and XK-469 (Topo II inhibitors) | BS230 (A 1,2-benzothiazine derivative) | Introduction of a phenylpiperazine moiety into a 1,2-benzothiazine scaffold. | Potent antitumor activity with lower cytotoxicity to healthy cells. | nih.gov |
| Conformational Restriction | Aripiprazole and Cariprazine | Interphenylene analogs (e.g., 5a-f) | Replacement of flexible alkyl spacer with a rigid interphenylene spacer. | Different binding modes at D₂ and D₃ receptors with micromolar affinities. | researchgate.net |
| Lead Optimization | Aripiprazole | Derivatives with modified terminal amide and arylpiperazine parts | Introduction of hydroxyl group on terminal amide; 2,3-dichloro or methoxy groups on arylpiperazine. | Altered potential for 5-HT₁ₐ receptor affinity. | nih.gov |
| Structural Simplification | Complex Lead Compound (e.g., Compound 53) | Sulfonamide-containing analogue (Compound 54) | Replacement of an amide linker with a sulfonamide group. | Substantial improvement in cellular potency. | scienceopen.com |
Pharmacophore Identification and Lead Compound Development
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. upol.cz Identifying the pharmacophore of a class of compounds is essential for designing new, potent, and selective ligands. mdpi.comfrontiersin.org For arylpiperazine derivatives, pharmacophore models have been extensively developed to understand their interaction with various receptors. mdpi.comnih.gov
A typical pharmacophore model for arylpiperazine-based ligands includes several key features:
A positive ionizable group: The basic nitrogen atom of the piperazine ring, which is protonated at physiological pH, often forms a crucial ionic bond with an acidic residue (like aspartic acid) in the receptor's binding site. mdpi.comresearchgate.net
Hydrophobic centers: These regions, often represented by the aryl ring and other lipophilic parts of the molecule, engage in hydrophobic interactions with nonpolar pockets within the receptor. mdpi.comnih.gov
Hydrogen bond acceptors and donors: These features contribute to the specificity and strength of the ligand-receptor interaction. nih.govnih.gov
Aromatic rings: These can participate in π-π stacking or other aromatic interactions. nih.gov
Ligand-based pharmacophore models for N-Aryl and N-Heteroaryl piperazine α₁ₐ-adrenoceptor antagonists identified a model consisting of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups as being significant. nih.gov Structure-based models, derived from crystal structures of ligand-receptor complexes, provide a more detailed view of the binding site and have confirmed the importance of these features. frontiersin.org These models serve as powerful tools for virtual screening of compound libraries to identify new hits and for guiding the development of lead compounds. upol.cznih.gov
Table 3: Common Pharmacophoric Features of Arylpiperazine Ligands
| Pharmacophoric Feature | Description | Typical Interacting Residue/Pocket | Importance | Reference |
|---|---|---|---|---|
| Positive Ionizable Center | Protonated nitrogen of the piperazine ring. | Aspartic acid (Asp) | Crucial for anchoring the ligand in the binding site via an ionic bond. | mdpi.comresearchgate.net |
| Hydrophobic Group | Aryl ring and other nonpolar moieties. | Apolar pockets in the receptor. | Contributes to binding affinity through hydrophobic interactions. | mdpi.comnih.gov |
| Hydrogen Bond Acceptor | e.g., Oxygen or nitrogen atoms. | Serine, Threonine, Tyrosine | Provides specificity and enhances binding strength. | nih.govnih.gov |
| Hydrogen Bond Donor | e.g., -NH or -OH groups. | Carbonyl oxygen of the peptide backbone. | Directional interaction that increases affinity and selectivity. | nih.govnih.gov |
| Aromatic Ring | The phenyl group of the arylpiperazine. | Phenylalanine, Tyrosine, Tryptophan | Participates in π-π stacking interactions. | nih.gov |
Bioactivation, Bioreduction, and Metabolism Pathways of Nitroaromatic Piperazines
The metabolic fate of a drug candidate is a critical factor in its development. For a compound like this compound, metabolism involves pathways related to both the piperazine ring and the nitroaromatic moiety.
The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Common metabolic reactions include N-dealkylation, ring hydroxylation, N-oxidation, and ring opening. researchgate.netresearchgate.net In vitro studies with human liver microsomes have shown that the metabolism of various piperazine derivatives primarily involves CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.gov These metabolic transformations can alter the pharmacological activity and clearance of the compound.
The nitroaromatic group introduces a significant metabolic pathway known as bioreduction. nih.govscielo.brnih.gov This process is central to both the therapeutic action and potential toxicity of many nitroaromatic drugs. nih.govscielo.br The nitro group can undergo a six-electron reduction, catalyzed by enzymes called nitroreductases, to form a series of reactive intermediates: the nitroso derivative, the N-hydroxyamino derivative, and finally the amino derivative. nih.govnih.gov
This reductive process is a form of bioactivation , as the intermediates generated (particularly the nitroso and N-hydroxyamino species) are often highly reactive electrophiles. nih.govsci-hub.senih.gov These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, which can lead to toxicity. nih.gov While this bioactivation can be harnessed for selective cytotoxicity in antimicrobial or anticancer therapies, it also represents a potential liability in drug development. nih.govscielo.br The specific enzymes involved in nitroreduction can include not only microsomal nitroreductases but also cytosolic and mitochondrial enzymes. nih.gov
Table 4: General Metabolic Pathways for Nitroaromatic Piperazines
| Structural Moiety | Metabolic Pathway | Key Enzymes | Primary Metabolites/Intermediates | Reference |
|---|---|---|---|---|
| Piperazine Ring | N-Dealkylation | CYP2D6, CYP3A4, CYP1A2 | N-dealkylated piperazine | researchgate.netnih.gov |
| Piperazine Ring | Ring Hydroxylation | CYP450 enzymes | Hydroxylated piperazine | researchgate.net |
| Nitroaromatic Ring | Nitroreduction (Bioactivation) | Nitroreductases (e.g., NQO1), Aldehyde Oxidase, P450 enzymes | Nitroso, N-hydroxyamino, and Amino derivatives | nih.govscielo.brnih.gov |
| Methoxy Group | O-Demethylation | CYP450 enzymes | Phenolic metabolite | researchgate.net |
In silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In the early stages of drug discovery, in silico (computational) methods are invaluable for predicting the ADMET properties of new chemical entities. researchgate.netnih.gov These predictions help to prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to costly and time-consuming experimental studies. mdpi.com Various software tools like SwissADME, pkCSM, and admetSAR are used for these predictions. researchgate.netnih.gov
For arylpiperazine derivatives, in silico studies are routinely performed to evaluate key parameters. mdpi.combiointerfaceresearch.com These include:
Physicochemical Properties: Molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often assessed against criteria like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Prediction of blood-brain barrier (BBB) penetration, which is crucial for CNS-active drugs, and plasma protein binding.
Metabolism: Prediction of interactions with major CYP450 isoforms (e.g., inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This helps to anticipate potential drug-drug interactions. researchgate.net
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net
Studies on various piperazine-based compounds have shown that these in silico tools can effectively guide the design process. For example, an analysis of piperidine-based inhibitors showed that the majority of the compounds had favorable physicochemical properties, high gastrointestinal absorption, and low predicted toxicity. researchgate.net Such analyses allow for the early identification of candidates with a higher probability of success in later stages of development.
Table 5: Representative In Silico Predicted ADMET Properties for Arylpiperazine Derivatives
| Compound Class | Predicted Property | Typical Predicted Outcome | Significance | Reference |
|---|---|---|---|---|
| Piperidine-based inhibitors | Lipinski's Rule of Five | High compliance | Good potential for oral bioavailability. | researchgate.net |
| Piperidine-based inhibitors | Gastrointestinal (GI) Absorption | High | Indicates good absorption after oral administration. | researchgate.net |
| Bicyclo(aryl methyl)benzamides | CNS Permeability | Variable, but some ligands show high probability | Essential for drugs targeting the central nervous system. | mdpi.com |
| Various Piperazine Derivatives | CYP450 Inhibition | Often predicted as inhibitors of one or more isoforms (e.g., CYP2D6, CYP3A4). | Highlights potential for drug-drug interactions. | researchgate.net |
| Piperidine-based inhibitors | Ames Mutagenicity | Generally predicted as non-mutagenic. | Indicates a lower risk of genotoxicity. | researchgate.net |
| Piperidine-based inhibitors | Hepatotoxicity | Often predicted to be non-hepatotoxic. | Suggests a lower risk of drug-induced liver injury. | researchgate.net |
Prospective Research Avenues and Translational Potential
Exploration of Emerging Therapeutic Applications for 1-(2-Methoxy-5-nitrophenyl)piperazine Derivatives
Derivatives of this compound are being investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical scaffold.
Radioprotective Agents: There is a significant need for effective radioprotective agents to mitigate the harmful effects of ionizing radiation, particularly in medical treatments and nuclear incidents. Novel piperazine (B1678402) derivatives are being developed as potent radioprotective agents with enhanced efficacy and reduced toxicity compared to current options like amifostine. nih.gov Research has focused on 1-(2-hydroxyethyl)piperazine derivatives, which have shown promising radioprotective effects in vitro and in murine models. nih.gov
Anticancer Agents: The arylpiperazine scaffold is a key component in the development of new anticancer drugs. mdpi.com Derivatives have shown cytotoxic effects against various cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com For instance, certain quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein. mdpi.com Furthermore, some piperazine-based compounds are potent smoothened receptor (SMO) inhibitors, a pathway implicated in carcinogenesis. mdpi.com One novel anti-cancer agent, RX-5902, a 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has demonstrated strong growth inhibition in various human cancer cell lines. nih.gov
Neurodegenerative Diseases: Piperazine derivatives are also being explored as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.gov The progressive loss of nerve cells and brain atrophy are characteristic of this disease. nih.gov Certain piperazine compounds have been shown to potentiate TRPC6 channels and restore long-term potentiation in hippocampal slices of mouse models of Alzheimer's, suggesting their potential as lead molecules for therapeutic development. nih.gov
Antimicrobial and Antifungal Agents: The piperazine moiety is a critical component in many antimicrobial and antifungal agents. manipal.eduijbpas.com Derivatives have shown activity against a range of bacteria and fungi. researchgate.netscielo.br For example, certain piperazine-tethered derivatives have demonstrated significant antimicrobial activity. nih.gov The mechanism often involves targeting the cytoplasmic membrane of bacteria, leading to cell death. nih.gov Some derivatives have also shown promising activity against Mycobacterium tuberculosis. ijbpas.com
Table 1: Investigated Therapeutic Applications of Piperazine Derivatives
| Therapeutic Area | Derivative Class | Key Findings |
|---|---|---|
| Radioprotection | 1-(2-hydroxyethyl)piperazine | Enhanced radioprotective efficacy and reduced toxicity compared to amifostine. nih.gov |
| Cancer | Quinoxalinyl–piperazine | G2/M-specific cell cycle inhibition and inhibition of anti-apoptotic Bcl-2 protein. mdpi.com |
| Alzheimer's Disease | Piperazine (PPZ) | Potentiates TRPC6 channels and restores long-term potentiation. nih.gov |
| Antimicrobial | Substituted piperazinyl-phenyl-oxazolidinone | Active against Gram-positive bacteria like S. aureus. ijbpas.com |
| Antifungal | N1-(2-substituted-4-nitrophenyl)-piperazines | Demonstrates antifungal properties. ijbpas.com |
Innovations in Synthetic Methodologies for Scalable Production
The translation of promising compounds from the laboratory to clinical use necessitates the development of efficient and scalable synthetic methods.
One common approach to synthesizing N-arylpiperazines involves the reaction of an aromatic compound with piperazine. mdpi.com Key methods include the Buchwald–Hartwig coupling, the Ullmann–Goldberg reaction, and nucleophilic aromatic substitution on electron-deficient arenes. mdpi.com For the synthesis of this compound, a typical route involves the reaction of 1-chloro-2-methoxy-5-nitrobenzene with piperazine.
A novel series of 1,3-disubstituted pyrrolidinone derivatives have been prepared from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide. ktu.lt This involves the esterification of the corresponding carboxylic acid, followed by hydrazinolysis to afford a hydrazide. ktu.lt This intermediate can then be used to synthesize a variety of derivatives, including hydrazones, azoles, and triazines. ktu.lt
Another synthetic strategy involves a one-pot synthesis method to generate 1-(4-methoxyphenyl) piperazine from diethanolamine, which then reacts with p-chloronitrobenzene to synthesize 1-(4-methoxyphenyl)-4-(nitrophenyl) piperazine via N-arylation. core.ac.uk Demethylation can then be performed to yield the desired product. core.ac.uk
The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine has been achieved by heating a mixture of dinitro isomers with piperidine under reflux. mdpi.com This method highlights the potential for direct amination of nitrophenyl derivatives.
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational methods are increasingly integral to the drug discovery process, enabling more targeted and efficient identification and optimization of lead compounds. nih.gov These techniques can be broadly categorized as structure-based and ligand-based methods. nih.gov
Molecular Docking: This technique is used to predict the binding orientation of a small molecule to a protein target. For example, molecular docking studies have been used to investigate the interactions of nitrophenylpiperazine derivatives with the active site of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Similarly, docking studies of new phenylpiperazine derivatives of 1,2-benzothiazine have been performed to evaluate their potential as anticancer agents by targeting the DNA-Topo II complex. nih.govnih.govmdpi.com
In Silico Screening and ADME Prediction: Virtual high-throughput screening uses computational methods to screen large chemical libraries for potential drug candidates. nih.gov Following initial screening, the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds are predicted using computational models. mdpi.com This helps to identify candidates with favorable pharmacokinetic profiles early in the discovery process. For instance, in silico ADME predictions have been performed for thiazolylhydrazine-piperazine derivatives designed as MAO-A inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a compound with its biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Table 2: Application of Computational Techniques in Piperazine Derivative Research
| Computational Technique | Application | Example Study |
|---|---|---|
| Molecular Docking | Predicting binding modes to target enzymes. | Docking of nitrophenylpiperazine derivatives to tyrosinase. nih.gov |
| In Silico ADME Prediction | Evaluating pharmacokinetic properties. | ADME prediction for thiazolylhydrazine-piperazine derivatives. mdpi.com |
| Virtual Screening | Identifying potential lead compounds from large libraries. | Screening for novel anticancer agents. nih.gov |
Identification and Validation of Novel Biological Targets and Molecular Mechanisms
A crucial aspect of drug development is the identification and validation of the biological targets through which a compound exerts its therapeutic effect.
For the anticancer agent RX-5902, the p68 RNA helicase has been identified as a cellular target using the drug affinity responsive target stability (DARTS) method. nih.gov RX-5902 was shown to directly bind to Y593 phospho-p68 RNA helicase and inhibit the β-catenin dependent ATPase activity of the enzyme. nih.gov This inhibition of the p68 helicase - β-catenin interaction is believed to contribute to the compound's anti-cancer activity. nih.gov
In the context of neurodegenerative diseases, piperazine derivatives have been shown to modulate neuronal store-operated calcium entry, which is often dysregulated in conditions like Alzheimer's disease. nih.gov
For antimicrobial applications, the primary mechanism of action for many piperazine derivatives is the disruption of the bacterial cell membrane. nih.gov This leads to the leakage of intracellular components and ultimately cell death. nih.gov
The identification of these and other novel biological targets and a deeper understanding of the molecular mechanisms of action will be critical for the future development and optimization of this compound derivatives as therapeutic agents.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Temperature : Controlled heating (60–80°C) improves reaction kinetics but requires monitoring to avoid decomposition.
- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
How does the substitution pattern on the phenyl ring influence biological activity in piperazine derivatives?
Advanced Research Question
Structural analogs demonstrate that substituent position and electronic properties modulate target binding. For example:
- Methoxy Group : Electron-donating methoxy groups (e.g., at position 2) enhance solubility and influence receptor selectivity .
- Nitro Group : Electron-withdrawing nitro groups (e.g., at position 5) increase electrophilicity, improving interactions with nucleophilic residues in enzymes or receptors .
Comparison of Analog Activities (Based on ):
| Compound | Substituents | Biological Activity |
|---|---|---|
| 1-(2-Methoxy-5-nitrophenyl) | 2-OCH₃, 5-NO₂ | Antimicrobial, CNS activity |
| 1-(3-Methoxybenzoyl)-[...] | 3-OCH₃, nitrobenzyl | Serotonin receptor affinity |
| 1-(2-Methylimidazolyl)[...] | Methylimidazole, nitro | Protease inhibition |
SAR studies suggest para-substituted electron-withdrawing groups enhance binding to aminergic receptors, while ortho-substitutions favor kinase interactions .
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy and nitro group positions) via coupling patterns and chemical shifts (δ 3.8 ppm for OCH₃, δ 8.2 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS validates purity (>99%) and molecular ion ([M+H]⁺ m/z calculated: ~278.1) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-based drug design .
How can researchers optimize regioselectivity during nitration of methoxyphenyl-piperazine precursors?
Advanced Research Question
Regioselective nitration at the 5-position is challenging due to competing meta/para directing effects. Strategies include:
- Protecting Groups : Temporarily blocking reactive sites (e.g., acetylation of piperazine nitrogen) to direct nitration .
- Lewis Acid Catalysts : Using HNO₃/H₂SO₄ with BF₃·Et₂O enhances para-selectivity via transition-state stabilization .
- Microwave-Assisted Synthesis : Short reaction times (10–15 min) reduce side-product formation .
Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry if incomplete conversion .
How should discrepancies in reported receptor binding affinities for this compound be addressed?
Advanced Research Question
Contradictions in binding data (e.g., Ki values for serotonin receptors) may arise from:
- Assay Variability : Differences in radioligand concentration (e.g., [³H]-LSD vs. [³H]-5-HT) .
- Membrane Preparation : Crude vs. recombinant receptor systems alter measured affinity .
- Compound Purity : Impurities >5% skew results; validate via orthogonal methods (HPLC, elemental analysis) .
Resolution : Standardize protocols (e.g., CEREP Panels) and report full experimental conditions (pH, temperature, buffer composition) .
What in vitro models are suitable for pharmacokinetic profiling of this compound?
Advanced Research Question
- Caco-2 Cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance (t₁/₂ >30 min preferred) .
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies free fraction (fu >5% ideal) .
Data Interpretation : Correlate in vitro results with in vivo PK studies (rodent models) to refine dosing regimens .
How do solvent polarity and pH impact the stability of this compound?
Basic Research Question
- Aqueous Solutions : Degrades via hydrolysis at pH <3 or >10 (monitor via HPLC). Stable in pH 6–8 buffers for >24 hrs .
- Organic Solvents : DMSO solutions (-20°C) remain stable for months; avoid prolonged exposure to chlorinated solvents (e.g., DCM) due to radical formation .
Storage Recommendations : Lyophilized solid in amber vials under argon (4°C) minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
